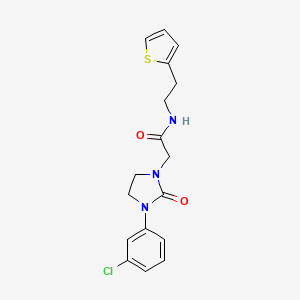
2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C17H18ClN3O2S and its molecular weight is 363.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide is a synthetic derivative belonging to the class of imidazolidinone compounds. Its unique structural features suggest potential biological activities, particularly in the pharmaceutical domain. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Molecular Structure and Characteristics
- Molecular Formula : C18H19ClN2O2S
- Molecular Weight : Approximately 364.88 g/mol
- Physical Appearance : White to off-white powder
- Solubility : Insoluble in water; soluble in organic solvents like DMSO and DMF
- Melting Point : 214-216°C
| Property | Value |
|---|---|
| Molecular Formula | C18H19ClN2O2S |
| Molecular Weight | 364.88 g/mol |
| Melting Point | 214-216°C |
| Solubility | Organic solvents (DMSO, DMF) |
| Appearance | White to off-white powder |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The imidazolidinone structure is known for its ability to modulate biochemical pathways by binding to active or allosteric sites on proteins.
- Enzyme Inhibition : Preliminary studies indicate that the compound may inhibit certain enzymes involved in inflammatory processes, potentially leading to reduced inflammation.
- Receptor Modulation : The compound may also interact with various receptors, influencing signaling pathways associated with cell proliferation and apoptosis.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Antimicrobial Activity : A study demonstrated that imidazolidinone derivatives exhibit significant antimicrobial properties against various bacterial strains. The specific interactions between the compound and bacterial enzymes were analyzed using molecular docking studies, revealing favorable binding affinities that suggest potential as a lead compound for new antibacterial agents.
- Anti-inflammatory Effects : Research has shown that compounds with similar structures can reduce pro-inflammatory cytokine production in vitro, indicating a potential therapeutic application for inflammatory diseases.
- Cytotoxicity Studies : In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on cancer cell lines. Results indicated that it could induce apoptosis in specific cancer cells, suggesting its potential as an anticancer agent .
Table 2: Summary of Biological Activities
| Activity Type | Findings | References |
|---|---|---|
| Antimicrobial | Significant activity against bacterial strains | |
| Anti-inflammatory | Reduction in cytokine production | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
Future Directions
The ongoing research aims to further elucidate the biological mechanisms involved and optimize the chemical structure for enhanced efficacy and reduced side effects. Potential future studies include:
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.
- In Vivo Studies : Conducting animal model studies to evaluate therapeutic efficacy and safety.
- Clinical Trials : If preclinical results are promising, advancing towards clinical trials for specific therapeutic applications.
属性
IUPAC Name |
2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(2-thiophen-2-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2S/c18-13-3-1-4-14(11-13)21-9-8-20(17(21)23)12-16(22)19-7-6-15-5-2-10-24-15/h1-5,10-11H,6-9,12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTVXLSLPDNNLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)NCCC2=CC=CS2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














